2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide
Overview
Description
2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide is an organic compound with the molecular formula C₉H₁₁N₃O₄S₂. It is known for its role as a degradation product of sulfosulfuron, a widely used wheat herbicide . The compound’s structure consists of an imidazo[1,2-a]pyridine core with ethylsulfonyl and sulfonamide functional groups, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
The synthesis of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide involves the oxidation of 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide. The reaction is typically carried out using sodium tungstate as a catalyst and hydrogen peroxide as the oxidizing agent in acetic acid as the solvent. The reaction mixture is heated to 70°C, and hydrogen peroxide is added slowly. After the addition is complete, the reaction is maintained at 70°C for 5 hours. The product is then isolated by cooling the reaction mixture, filtering, washing with water, and drying .
Chemical Reactions Analysis
2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution
Scientific Research Applications
2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide involves its interaction with biological targets, primarily through its sulfonamide group. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication . The compound’s specific molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide can be compared with other sulfonamide-containing compounds, such as:
Sulfamethoxazole: A well-known antibiotic used in combination with trimethoprim.
Sulfadiazine: Another antibiotic used to treat bacterial infections.
Sulfosulfuron: A herbicide from which this compound is derived. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4S2/c1-2-17(13,14)8-9(18(10,15)16)12-6-4-3-5-7(12)11-8/h3-6H,2H2,1H3,(H2,10,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVXHAPMFSPZRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(N2C=CC=CC2=N1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573139 | |
Record name | 2-(Ethanesulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141776-47-8 | |
Record name | 2-(Ethanesulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(Ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide work as a herbicide?
A: While the provided research doesn't explicitly detail the mechanism of action for 2-(Ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide itself, it does highlight the mode of action of herbicides containing this compound. These herbicides function by inhibiting the enzyme acetolactate synthase (ALS) in susceptible plants. [, ] This enzyme is crucial for the biosynthesis of essential amino acids like valine, leucine, and isoleucine. By disrupting this pathway, the herbicide effectively inhibits plant growth, ultimately leading to weed death.
Q2: How effective is 2-(Ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide in controlling Egyptian broomrape in tomato crops?
A: Research indicates that herbicides containing 2-(Ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide, specifically MON 37500, demonstrate high efficacy in controlling Egyptian broomrape (Orobanche aegyptiaca) in tomato crops. [] Greenhouse studies showed that applying MON 37500 at specific concentrations and timings, either as a post-emergence application or in combination with pre-planting incorporation, resulted in complete control of the parasitic weed. Interestingly, the study also found that the efficacy was significantly reduced when using charcoal-topped pots, suggesting the herbicide's activity is primarily through soil uptake. []
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